

A Technical Guide to the Spectroscopic Analysis of Disperse Yellow 54

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Compound of Interest		
Compound Name:	Disperse yellow 54	
Cat. No.:	B010061	Get Quote

Introduction: **Disperse Yellow 54** (C.I. 47020) is a quinoline-based disperse dye known for its application in dyeing synthetic fibers such as polyester.[1][2] A thorough understanding of its spectroscopic profile is essential for quality control, analytical identification, and research into its properties and interactions. This guide provides a summary of the available Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for **Disperse Yellow 54**, alongside detailed experimental protocols for data acquisition.

Chemical Identity and Properties

Disperse Yellow 54 is chemically known as 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione.[3][4] Its fundamental properties are summarized below.

Property	Value	Reference
Chemical Formula	C18H11NO3	[1][2]
Molecular Weight	289.28 g/mol	[1][2]
CAS Number	7576-65-0, 12223-85-7	[1][2][3][5]
Appearance	Orange to brown powder	[3]
Melting Point	265 °C	[3][6]



Spectroscopic Data

The following sections present the available spectroscopic data for **Disperse Yellow 54**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of the dye molecule. The absorption maximum (λ max) is sensitive to the solvent and pH of the medium.

Wavelength (λmax)	Conditions	Observation	Reference
376 nm	5x10 ⁻⁵ M solution in water (pH 11)	Major absorption peak	
373 nm	5x10 ⁻⁵ M solution in water (pH 11.3)	Hypsochromic (blue) shift with increased pH	

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The data corresponds to the enol tautomer of the dye.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Reference
1656 cm ⁻¹	C=O (Carbonyl)	Stretching	
1547 cm ⁻¹	C=C (Aromatic)	Stretching	

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for **Disperse Yellow 54** are not readily available in the cited literature. However, based on its chemical structure, the expected chemical shifts can be predicted.



Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Proton Environment	Multiplicity (Predicted)
~9.0 - 10.0	-OH (Phenolic)	Singlet (broad)
~7.0 - 8.5	Aromatic protons (quinoline and indene rings)	Multiplets
~4.5 - 5.0	Methine proton (-CH-)	Singlet

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)	Carbon Environment
~180 - 200	C=O (Indene carbonyls)
~110 - 160	Aromatic and vinylic carbons
~50 - 60	Methine carbon (-CH-)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

UV-Vis Spectroscopy Protocol

- Sample Preparation: A stock solution of **Disperse Yellow 54** is prepared by dissolving an accurately weighed amount of the dye in a suitable solvent (e.g., ethanol or dimethylformamide) to a known concentration (e.g., 1x10⁻³ M).
- Dilution: A working solution (e.g., 5x10⁻⁵ M) is prepared by diluting the stock solution with the desired solvent or buffer system (e.g., aqueous buffer of a specific pH).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Blanking: A cuvette containing the pure solvent or buffer is used to zero the instrument (set absorbance to 0).



 Data Acquisition: The sample cuvette is placed in the spectrophotometer, and the absorption spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Approximately 1-2 mg of dry Disperse Yellow 54 powder is combined with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
- Grinding: The mixture is thoroughly ground with a pestle until a fine, homogeneous powder is obtained.[7]
- Pellet Formation: The powder is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[7]
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A
 background spectrum of the empty sample compartment is recorded first.
- Analysis: The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
 The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

NMR Spectroscopy Protocol

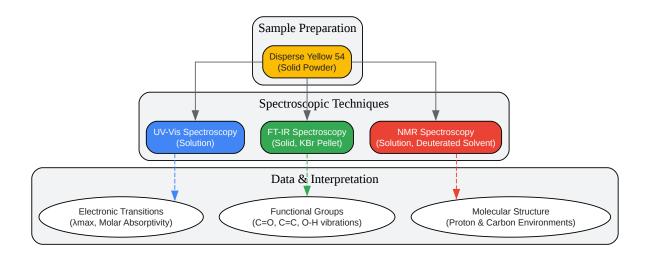
- Sample Preparation: 5-25 mg of **Disperse Yellow 54** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[8][9] The choice of solvent depends on the solubility of the dye.
- Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[8][9]
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Tuning and Locking: The instrument is tuned to the appropriate nucleus (¹H or ¹³C), and the field frequency is locked onto the deuterium signal of the solvent.
- Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For
 ¹³C NMR, proton decoupling is typically employed to simplify the spectrum. A small amount



of tetramethylsilane (TMS) may be added as an internal reference (0 ppm).

Spectroscopic Analysis Workflow

The logical flow for a comprehensive spectroscopic characterization of **Disperse Yellow 54** can be visualized as follows.



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Caption: Workflow for the Spectroscopic Analysis of **Disperse Yellow 54**.

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